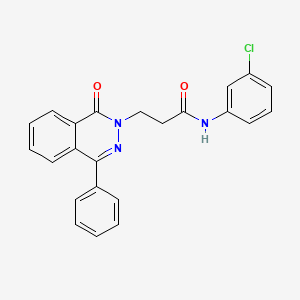![molecular formula C17H19NO3 B7760128 2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7760128.png)
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives This compound is characterized by the presence of a cyclohexane ring substituted with a dimethyl group and a methylene bridge linked to an acetylanilino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-acetylaniline with an appropriate aldehyde or ketone to form a Schiff base intermediate. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, under reflux conditions.
Cyclization: The Schiff base intermediate is then subjected to cyclization with a diketone, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), in the presence of a base like sodium ethoxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylanilino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups replacing the acetylanilino group.
科学研究应用
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
Diethyl 2-[(4-acetylanilino)methylene]malonate: A structurally similar compound with a malonate ester group instead of the cyclohexane ring.
1-[(4-acetylanilino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Another related compound with a pyrroloquinoline core.
Uniqueness
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its cyclohexane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(19)12-4-6-13(7-5-12)18-10-14-15(20)8-17(2,3)9-16(14)21/h4-7,10,18H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBWAYHYSXENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B7760052.png)




![4-[4-(4-Pentylcyclohexyl)phenyl]phenol](/img/structure/B7760076.png)
![2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B7760100.png)






